molecular formula C8H7NO3S B2946755 5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid CAS No. 39558-94-6

5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid

Cat. No.: B2946755
CAS No.: 39558-94-6
M. Wt: 197.21
InChI Key: ODGKRRGOIOFRTR-UHFFFAOYSA-N
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Description

5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid is a versatile ring-fused 2-pyridone derivative that serves as a valuable chemical scaffold in medicinal chemistry and materials science research . This compound is part of a class of structures identified as a main source of molecular fluorescence, with applications in the development of luminescent gels, biodegradable polymers, and carbon dots . In pharmaceutical research, the core thiazolo[3,2-a]pyridine structure is recognized for its significant biological potential. Studies on closely related derivatives have demonstrated promising antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus , as well as cytotoxic effects against cancer cell lines like leukemia HL-60 cells . Furthermore, this structural motif is being explored as a protein-protein interaction inhibitor and as a novel therapeutic strategy for targeting drug-resistant strains of Mycobacterium tuberculosis by inhibiting bacterial respiration and biofilm formation . The compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c10-6-2-1-3-7-9(6)5(4-13-7)8(11)12/h1-3,5H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGKRRGOIOFRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CC=C2S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39558-94-6
Record name 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of thiazolo[3,2-a]pyridine derivatives arises from variations in substituents, oxidation states, and stereochemistry. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Key Properties/Applications References
5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid -COOH at C3, -O at C5 Fluorescent materials, biological probes
TPDCA (5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid) -COOH at C3 and C7, -O at C5 Luminescent gels, carbon dots, MOF ligands
Methyl ester derivatives (e.g., Compound 10 in ) -COOCH3 at C3, cyclopropyl/naphthyl groups at C7/C8 Enhanced lipophilicity, antimicrobial leads
5-Amino-3-oxo-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile -NH2 at C5, -CN at C6 Synthetic intermediate for heterocyclic systems
Chiral 2,3-dihydrothiazolo[3,2-a]pyrimidines Pyrimidine ring fusion Pest control agents

Key Findings:

Fluorescence and Material Applications: TPDCA, with dual carboxylic acid groups, exhibits stronger fluorescence than the monocarboxylic analog due to extended conjugation and hydrogen-bonding capacity. The monocarboxylic variant (target compound) demonstrates moderate fluorescence but superior solubility in polar solvents, enabling its use in aqueous biomedical sensors .

Biological Activity :

  • Methyl ester derivatives (e.g., Compound 10) exhibit enhanced membrane permeability due to reduced polarity, making them candidates for antimicrobial and antitumor studies .
  • Chiral pyrimidine analogs () lack fluorescence but show potent activity against animal pests, highlighting the role of heterocycle substitution in divergent applications.

Synthetic Flexibility: The amino-cyano derivative () serves as a versatile intermediate for synthesizing pyrazole- and isoxazole-fused systems, underscoring the scaffold’s adaptability in medicinal chemistry.

Table 2: Spectroscopic Data Comparison

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)
This compound 3.25 (dd, J=12.0 Hz, H2), 4.70 (m, H3) 172.5 (C=O), 167.8 (COOH) 238.0423 [M+H]+
TPDCA 3.30 (dd, J=12.5 Hz, H2), 4.75 (m, H3) 172.8 (C=O), 168.1 (COOH), 169.5 (C7-COOH) 282.0589 [M+H]+
Methyl ester (Compound 10) 3.10 (s, OCH3), 3.20 (dd, J=11.8 Hz, H2) 170.2 (COOCH3), 172.3 (C=O) 382.1345 [M+H]+

Stereochemical Considerations:

  • Stereoisomerism in thiazolo[3,2-a]pyridine derivatives (e.g., ) significantly impacts biological activity. For instance, (3R)-configured analogs show higher binding affinity to bacterial targets than (3S)-isomers .

Contradictions and Limitations:

  • While TPDCA’s fluorescence is well-documented , its monocarboxylic counterpart’s luminescence efficiency remains understudied.
  • Methyl ester derivatives, though bioactive, exhibit reduced aqueous stability compared to carboxylic acid forms .

Biological Activity

5-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid (CAS Number: 1444610-52-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C9H7NO5SC_9H_7NO_5S, with a molecular weight of approximately 241.221 g/mol. It has notable physical properties such as a density of 1.8 g/cm³ and a boiling point around 577°C at 760 mmHg .

Antimicrobial Activity

Research indicates that derivatives of thiazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess comparable activity.

Antiviral Activity

The antiviral potential of thiazolo-pyridine derivatives has been explored in several studies. For example, compounds with similar structural features have demonstrated effectiveness against viruses such as HSV-1 and VSV, with IC50 values indicating potent inhibition of viral replication . This suggests that this compound could also exhibit antiviral properties.

Anti-inflammatory Activity

The anti-inflammatory effects of thiazolo-pyridines are well-documented. Compounds in this class have been found to suppress the production of pro-inflammatory cytokines in vitro and in vivo models. For instance, certain derivatives have shown to inhibit TNF-α production in whole blood cell cultures and reduce inflammation in animal models .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in inflammatory pathways and viral replication.
  • Cell Signaling Modulation : The compound may modulate signaling pathways related to inflammation and immune response.

Case Studies

Several studies have investigated the biological activities of thiazolo-pyridine derivatives:

  • Case Study 1 : A study on a related compound demonstrated significant inhibition of measles virus replication through enzyme inhibition assays. The compound was found to be more effective than established inhibitors like brequinar .
  • Case Study 2 : In vivo studies showed that thiazolo-pyridine derivatives reduced carrageenan-induced edema in mice models, indicating their potential as anti-inflammatory agents comparable to traditional treatments like tacrolimus .

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial and fungal growth
AntiviralEffective against HSV-1 and VSV
Anti-inflammatorySuppression of TNF-α production

Q & A

What are the established synthetic routes for 5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid?

Basic
The synthesis of thiazolo[3,2-a]pyridine derivatives typically involves cyclocondensation reactions. For example, Abdel Hafiz et al. demonstrated the use of thiazol-4(5H)-one derivatives reacting with pyrazol-4-ylmethylene malononitrile under reflux conditions to form structurally related compounds (e.g., 5-amino-3-oxo-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile) . A similar approach can be adapted for the target compound by substituting malononitrile with carboxylic acid precursors. Optimization often includes glacial acetic acid and sodium acetate as catalysts, followed by recrystallization from ethyl acetate or ethanol for purification .

How is the crystal structure of this compound determined experimentally?

Basic
X-ray diffraction (XRD) is the gold standard for elucidating crystal structures. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (a structural analog) was analyzed via XRD, revealing a flattened boat conformation in the pyrimidine ring and dihedral angles between fused heterocycles . Key parameters include bond lengths, torsion angles, and hydrogen-bonding networks. For the target compound, single crystals suitable for XRD can be grown via slow evaporation of a solvent mixture (e.g., ethyl acetate:ethanol, 3:2) .

What computational methods predict the reactivity of this compound in heterocyclic reactions?

Advanced
Density Functional Theory (DFT) calculations and molecular docking studies can predict reactivity. For instance, the canonical SMILES and InChI descriptors of related thiazolo[3,2-a]pyrimidine derivatives (e.g., (5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl (Z)-3-(4-prop-2-enoxyphenyl)prop-2-enoate) enable modeling of electronic properties and frontier molecular orbitals . Software like Gaussian or ORCA can simulate reaction pathways, while docking tools (AutoDock Vina) assess interactions with biological targets.

What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Advanced
Contradictions in bioactivity data require systematic validation:

  • Comparative synthesis : Replicate reported synthetic routes (e.g., reflux time, catalyst ratios) to ensure consistency in derivative preparation .
  • Analytical validation : Use high-resolution NMR, HPLC, and LC-MS to confirm purity and structural integrity.
  • Biological replication : Perform dose-response assays (e.g., IC50 determination) across multiple cell lines or enzymatic systems to account for variability.

How can regioselective functionalization of the thiazolo-pyridine core be achieved?

Advanced
Regioselectivity is controlled by steric/electronic directing groups. For example, introducing a 2,4,6-trimethoxybenzylidene moiety at the C2 position of thiazolo[3,2-a]pyrimidine derivatives directs electrophilic substitution to the C6 carboxylate group . Similarly, Zaitsev/Hofmann rules can guide alkylation or acylation reactions. Computational tools (e.g., Fukui indices) identify nucleophilic/electrophilic sites for targeted modifications .

What mechanistic insights exist for the formation of the thiazolo-pyridine ring system?

Advanced
Mechanistic studies involve kinetic profiling and intermediate trapping. In the synthesis of ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the reaction proceeds via a Knoevenagel condensation followed by cyclization. Isotopic labeling (e.g., ¹³C or ¹⁵N) at the carbonyl or amino groups can track bond formation, while quenching experiments identify intermediates like enamine or thiolactam species .

How are structure-activity relationships (SAR) studied for bioactive derivatives of this compound?

Advanced
SAR studies involve systematic variation of substituents. For example:

  • C3-carboxylic acid group : Replace with esters or amides to modulate hydrophilicity .
  • C5-oxo moiety : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
  • Fused thiazole ring : Modify with halogens or alkyl chains to alter steric bulk.
    Bioactivity data (e.g., IC50, Ki) are correlated with structural features using multivariate analysis (e.g., CoMFA, CoMSIA) .

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